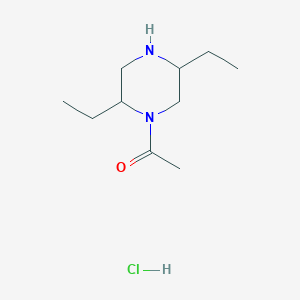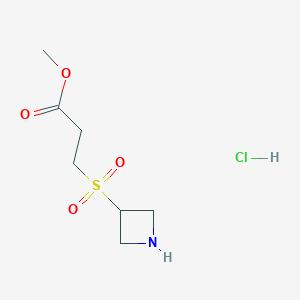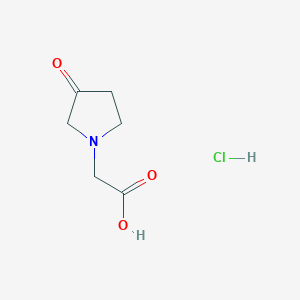
1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride
Overview
Description
1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride consists of a piperazine ring, which is a heterocyclic amine, with two ethyl groups attached to it . The piperazine ring is connected to an ethanone group, forming the backbone of the molecule .Scientific Research Applications
Antibacterial Activity
Compounds containing piperazine rings have been synthesized and evaluated for their antibacterial activity. For example, derivatives synthesized through microwave-assisted reactions have shown promising antibacterial properties (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010). Such findings suggest that derivatives of piperazine, potentially including 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride, could be explored for antibacterial applications.
Anticancer Activity
Piperazine derivatives have also been investigated for their anticancer activity. The synthesis of new compounds in this class has led to the discovery of moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents (Jun Jiang, Feng Xu, & Han-gui Wu, 2016). This area of research highlights the potential therapeutic applications of piperazine derivatives in oncology.
Enzyme Inhibition
Another avenue of research involves the synthesis of piperazine derivatives as enzyme inhibitors. For instance, compounds have been evaluated for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory response, showcasing the therapeutic potential of such molecules in the treatment of inflammation-related diseases (Tayebe Asghari et al., 2016). This suggests that 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride could be investigated for similar enzyme-targeting properties.
Neuroprotective Effects
Research on piperazine derivatives includes investigating their neuroprotective effects. For example, certain compounds have been shown to protect against toxicity in cultured astrocytes, indicating potential applications in the protection against neurodegenerative diseases (Patamawan Phuagphong et al., 2004). This area could be of interest for further exploration with 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride.
Corrosion Inhibition
Piperazine derivatives have been studied for their application in corrosion inhibition, particularly in protecting metals from acid-induced corrosion. This highlights the versatility of piperazine derivatives in industrial applications beyond their medicinal properties (M. Bouklah et al., 2020).
Future Directions
properties
IUPAC Name |
1-(2,5-diethylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-4-9-7-12(8(3)13)10(5-2)6-11-9;/h9-11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLLSDVZDOOTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1C(=O)C)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)
![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)

![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)


